Technical Whitepaper: 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone
Technical Whitepaper: 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone
The following technical guide details the chemical properties, synthesis, and applications of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a masked 1,4-dicarbonyl scaffold.
Advanced Intermediate for Heterocyclic Synthesis & Drug Discovery
Executive Summary
3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (Molecular Formula:
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of three distinct functional domains:
-
The Core: A propiophenone skeleton providing the ketone functionality.
-
The Tail: A 1,3-dioxane ring attached to the
-carbon (relative to the ketone), acting as an acid-labile protecting group for an aldehyde.[1][2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
The Head: A phenoxy group at the meta (3') position of the phenyl ring. This substitution pattern is crucial for differentiating biological activity from the more common para-phenoxy analogs.
Key Properties Table[8][10]
| Property | Value / Description |
| CAS Number | Analogous to 884504-36-3 (4'-isomer); Specific 3'-isomer is custom synthesis |
| Molecular Formula | |
| Molecular Weight | 312.36 g/mol |
| Predicted LogP | 3.8 – 4.2 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 0 / 4 |
| Appearance | Viscous pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Stability | Stable to base and oxidation; Highly sensitive to aqueous acid (pH < 4) |
Synthetic Methodology
The synthesis of 3-(1,3-dioxan-2-yl)-3'-phenoxypropiophenone requires a convergent approach to avoid premature deprotection of the acetal. The recommended protocol utilizes a Grignard addition followed by selective oxidation.
Strategic Pathway (Grignard Route)
This route avoids the harsh acidic conditions of Friedel-Crafts acylation, which would destroy the dioxane ring.
Step 1: Grignard Reagent Preparation
-
Precursor: 2-(2-Bromoethyl)-1,3-dioxane.[3]
-
Reagent: Magnesium turnings (iodine activated).
-
Solvent: Anhydrous THF.
-
Mechanism: Formation of (2-(1,3-dioxan-2-yl)ethyl)magnesium bromide.
Step 2: Nucleophilic Addition
Step 3: Selective Oxidation
-
Reagent: Swern Oxidation (DMSO/Oxalyl Chloride) or Dess-Martin Periodinane (DMP).
-
Rationale: Avoids acidic oxidants (like Jones reagent) to preserve the acetal.
Visualization of Synthesis
The following diagram illustrates the convergent synthesis and the critical oxidation step.
Figure 1: Convergent synthesis via Grignard addition and Swern oxidation to preserve the acid-sensitive acetal.
Experimental Protocol (Self-Validating)
Reagent Preparation
-
Activation: Flame-dry all glassware under nitrogen. Activate magnesium turnings by dry-stirring under argon for 20 minutes.
-
Grignard Formation: Add 2-(2-bromoethyl)-1,3-dioxane (1.1 equiv) dropwise to Mg in THF. Initiate with a crystal of iodine. Reflux for 1 hour until Mg is consumed. Validation: Titrate a small aliquot to confirm concentration >0.8 M.
Coupling & Oxidation
-
Addition: Cool the Grignard solution to 0°C. Add 3-phenoxybenzaldehyde (1.0 equiv) in THF dropwise. Stir for 4 hours at room temperature.
-
Quench: Quench with saturated aqueous
. Crucial: Do not use HCl, as it will hydrolyze the dioxane. -
Workup: Extract with EtOAc, dry over
, and concentrate to yield the crude alcohol. -
Oxidation (DMP Method): Dissolve crude alcohol in DCM. Add Dess-Martin Periodinane (1.2 equiv) at 0°C. Stir 2 hours.
-
Purification: Filter through a celite pad. Purify via silica gel flash chromatography (Hexanes:EtOAc 8:2).
Reactivity & Applications
The "Masked" 1,4-Dicarbonyl System
The primary utility of this compound lies in its ability to release a
-
Deprotection: Treatment with 1M HCl/Acetone yields 4-(3-phenoxyphenyl)-4-oxobutanal .
-
Paal-Knorr Cyclization: Reaction of the deprotected intermediate with primary amines (
) yields 1-substituted-2-(3-phenoxyphenyl)pyrroles .
Divergent Synthesis Workflow
The diagram below maps the utility of the compound in generating diverse heterocyclic libraries.
Figure 2: Divergent reactivity profile.[6][1][4] The compound serves as a linchpin for accessing pyrroles, furans, and complex amines.
Safety & Handling
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The acetal is stable to oxidation but prolonged exposure to atmospheric moisture and trace acid can lead to degradation.
-
Hazards: Irritant to eyes and skin. The 3-phenoxy moiety is lipophilic and may possess high membrane permeability; handle with standard PPE (gloves, goggles).
-
Spill Cleanup: Absorb with sand or vermiculite. Do not use acidic absorbents.
References
-
Rieke Metals. Preparation of Organozinc Reagents using Rieke Zinc. Rieke Metals Protocols. Available at: [Link]
-
PubChem. 3-(1,3-Dioxan-2-yl)-4'-phenoxypropiophenone (Analogous Structure). National Library of Medicine. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. nbinno.com [nbinno.com]
- 4. US4304938A - Process for the preparation of 3-phenoxybenzenes - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
